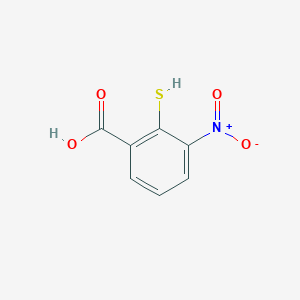

2-Mercapto-3-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO4S |

|---|---|

Molecular Weight |

199.19 g/mol |

IUPAC Name |

3-nitro-2-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,13H,(H,9,10) |

InChI Key |

AIGZYDXGPABQPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])S)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Green Chemistry Approaches for 2 Mercapto 3 Nitrobenzoic Acid

Established Laboratory Synthesis Routes and Reaction Conditions

The synthesis of 2-mercapto-3-nitrobenzoic acid is not a straightforward process due to the potential for undesired side reactions and the need for precise control over reaction conditions. The most viable and commonly referenced methods in the literature involve multi-step pathways, starting from precursors where the sensitive thiol group is introduced at a later stage of the synthesis. The following sections will detail these established routes.

Nucleophilic Aromatic Substitution of a Halogenated Precursor

A robust and frequently employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a 2-halo-3-nitrobenzoic acid derivative. The presence of the electron-withdrawing nitro group at the ortho position to the halogen atom is crucial as it activates the aromatic ring towards nucleophilic attack.

The general mechanism for this reaction proceeds via an addition-elimination pathway. A nucleophilic sulfur-containing reagent attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. Subsequently, the halide ion is eliminated, resulting in the formation of the desired thioether or, after a workup, the thiol. pressbooks.pubwikipedia.orglibretexts.org

A common starting material for this route is 2-chloro-3-nitrobenzoic acid . patsnap.comnih.gov The reaction is typically carried out by treating the chlorinated precursor with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S). The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common, as they can effectively solvate the cations without deactivating the nucleophile. nih.gov The reaction temperature can vary, but it is often carried out at elevated temperatures to ensure a reasonable reaction rate. nih.gov

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagents | Solvent | Temperature | Key Considerations |

| 2-Chloro-3-nitrobenzoic acid | Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S) | DMF, DMSO | Elevated (e.g., 80-120 °C) | The nitro group is essential for activating the ring towards substitution. pressbooks.pubwikipedia.org |

| 2-Bromo-3-nitrobenzoic acid | Thiourea (B124793) followed by hydrolysis | Ethanol | Reflux | A two-step process where thiourea acts as the sulfur source. |

Diazotization of 2-Amino-3-nitrobenzoic Acid

Another classical and effective route to this compound begins with 2-amino-3-nitrobenzoic acid . google.com This method leverages the Sandmeyer reaction or a related transformation, which involves the conversion of an amino group into a diazonium salt, followed by its displacement with a sulfur-containing nucleophile.

The first step is the diazotization of the amino group on 2-amino-3-nitrobenzoic acid. This is typically achieved by treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (usually 0-5 °C) to ensure the stability of the resulting diazonium salt. scirp.orgscirp.org

The diazonium salt is then reacted with a sulfur nucleophile. A common and effective reagent for this purpose is potassium ethyl xanthate. The xanthate displaces the diazonium group, forming an intermediate S-aryl xanthate. Subsequent hydrolysis of this intermediate, typically under basic conditions followed by acidification, yields the target this compound. This method is advantageous as it avoids the direct handling of odorous and volatile thiols in the initial substitution step.

Table 2: Key Steps in the Diazotization Route

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | 2-Amino-3-nitrobenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C | 2-Carboxy-6-nitrobenzenediazonium chloride |

| Sulfuration | Potassium Ethyl Xanthate | Room Temperature | S-(2-Carboxy-6-nitrophenyl) O-ethyl dithiocarbonate |

| Hydrolysis | Sodium Hydroxide (B78521) (NaOH) followed by acid workup | Reflux | This compound |

Thionation of a Hydroxylated Precursor

While less common, the thionation of a hydroxylated precursor such as 3-nitrosalicylic acid (2-hydroxy-3-nitrobenzoic acid) represents a potential synthetic pathway. This transformation involves the direct conversion of a hydroxyl group to a thiol group. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are typically employed for such thionation reactions. However, these reagents can be aggressive and may lead to side reactions, particularly with the other functional groups present on the aromatic ring. The reaction conditions often require high temperatures and inert atmospheres. Due to these challenges and the potential for low yields, this method is generally less favored compared to the nucleophilic aromatic substitution and diazotization routes.

Novel and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of this compound and related compounds, research has focused on the use of catalytic systems and greener reaction protocols to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Catalytic Approaches for Enhanced Yield and Selectivity

Modern catalytic methods are being explored to enhance the efficiency of the established synthetic routes. For the nucleophilic aromatic substitution pathway, the use of transition metal catalysts, such as copper or palladium complexes, can facilitate the coupling of thiols with aryl halides under milder conditions and with a broader substrate scope. While not yet widely reported specifically for this compound, these catalytic systems have shown promise in the synthesis of other aryl thiols.

For instance, copper-catalyzed cross-coupling reactions (Ullmann condensation) can be employed to form the C-S bond between an aryl halide and a thiol. These reactions often utilize a copper(I) salt as the catalyst, a ligand to stabilize the copper complex, and a base. The development of more efficient and recyclable catalysts is an active area of research.

In the context of the diazotization route, advancements in controlling the decomposition of diazonium salts and improving the efficiency of the subsequent substitution are being investigated. The use of phase-transfer catalysts could potentially improve the reaction between the aqueous diazonium salt solution and an organic-soluble sulfur nucleophile, leading to higher yields and easier product isolation.

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. One key area of focus is the replacement of hazardous solvents with more environmentally friendly alternatives. For example, the use of water, ionic liquids, or deep eutectic solvents is being explored for nucleophilic aromatic substitution and other relevant transformations.

Microwave-assisted synthesis is another green chemistry tool that has the potential to significantly improve the synthesis of this compound. Microwave irradiation can lead to rapid heating and a significant reduction in reaction times, often resulting in higher yields and cleaner reaction profiles compared to conventional heating methods. youtube.com

Optimization of Reaction Parameters for Preparative Scale Research

The successful synthesis of this compound on a preparative scale hinges on the meticulous optimization of several key reaction parameters. A widely utilized and plausible route involves the diazotization of 2-Amino-3-nitrobenzoic acid, followed by a reaction with a sulfur nucleophile like potassium ethyl xanthate (a process related to the Leuckart thiophenol reaction), and subsequent hydrolysis. wikipedia.orgorganic-chemistry.org The optimization of this three-step process is critical for maximizing product yield and ensuring its purity.

The primary steps for optimization are:

Diazotization: The conversion of the primary aromatic amine (2-Amino-3-nitrobenzoic acid) into a diazonium salt is highly sensitive to temperature. This reaction is typically conducted at low temperatures, between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt. utrgv.edu The concentration and rate of addition of the nitrosating agent, commonly sodium nitrite in the presence of a strong mineral acid like hydrochloric acid, must be carefully controlled to avoid side reactions and ensure complete conversion.

Xanthate Coupling: The displacement of the diazonium group with potassium ethyl xanthate to form an intermediate aryl xanthate is the crucial C-S bond-forming step. The temperature of this reaction must be managed carefully; while gentle warming is sometimes required, excessive heat can lead to decomposition and the formation of unwanted byproducts. wikipedia.org The stoichiometry of the xanthate is another key parameter; a slight excess may be used to ensure the complete consumption of the diazonium salt.

Hydrolysis: The final step involves the alkaline hydrolysis of the aryl xanthate intermediate to yield the target thiol, this compound. The concentration of the base (e.g., sodium hydroxide or potassium hydroxide), reaction temperature, and duration are critical. Incomplete hydrolysis can result in lower yields, while overly harsh conditions might promote side reactions, such as oxidation of the thiol product.

The following interactive table outlines the critical parameters and their typical influence on the synthesis.

| Parameter | Step | Typical Range | Effect on Yield/Purity |

| Temperature | Diazotization | 0 - 5 °C | Higher temperatures decrease yield by decomposing the diazonium salt. |

| Temperature | Xanthate Coupling | 25 - 50 °C | Must be controlled to prevent byproduct formation while ensuring reaction completion. |

| Reagent Molar Ratio | Diazotization | 1:1 (Amine:NaNO₂) | An excess of nitrite can lead to side reactions; insufficient amounts result in incomplete reaction. |

| Base Concentration | Hydrolysis | 2 - 5 M NaOH | Higher concentrations can accelerate hydrolysis but may also increase the risk of side reactions. |

| Reaction Time | All Steps | 1 - 8 hours | Must be optimized to ensure complete conversion at each stage without significant product degradation. |

This table is a generalized representation based on standard procedures for similar transformations. Specific values must be determined empirically for preparative scale-up.

Comparative Analysis of Synthetic Pathways: Efficiency and Atom Economy

The selection of a synthetic pathway for this compound is guided by factors including yield, cost, safety, and environmental impact. Atom economy, a core principle of green chemistry, is a crucial metric for evaluating the intrinsic efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final product. google.combeilstein-journals.org

Two plausible pathways for the synthesis are considered here:

Pathway 1: From 2-Amino-3-nitrobenzoic acid via Diazotization. This is a classic and versatile method for introducing a thiol group onto an aromatic ring. It begins with the readily available 2-Amino-3-nitrobenzoic acid. guidechem.comsigmaaldrich.com

Pathway 2: From 2-Chloro-3-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SNAr). This route involves the displacement of a halide by a sulfur nucleophile, such as sodium sulfide (Na₂S) or thiourea followed by hydrolysis. This method avoids the use of potentially unstable diazonium salts but may require catalysts or harsher reaction conditions. beilstein-journals.org

Atom Economy Analysis of Pathway 1

To calculate the percent atom economy, the following formula is used: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 utrgv.edu

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | Reactant |

| Hydrochloric Acid | HCl | 36.46 (x2 = 72.92) | Reactant |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | Reactant |

| Total Reactant Mass | 484.37 | ||

| This compound | C₇H₅NO₄S | 199.19 | Product |

Calculation: Atom Economy = (199.19 / 484.37) x 100 ≈ 41.1%

This atom economy of approximately 41.1% is characteristic of multi-step syntheses involving substitution and elimination reactions, where significant portions of the reactants become byproducts (e.g., N₂, NaCl, KCl, C₂H₅OH). mdpi.com

Comparative Pathway Overview

| Feature | Pathway 1 (from Amino derivative) | Pathway 2 (from Chloro derivative) |

| Starting Material | 2-Amino-3-nitrobenzoic acid | 2-Chloro-3-nitrobenzoic acid |

| Key Intermediate | Diazonium salt | None (direct substitution) |

| Reaction Conditions | Low temperatures (0-5°C) required for diazotization. | Potentially higher temperatures and pressure; may require a catalyst (e.g., copper). beilstein-journals.org |

| Primary Byproducts | N₂, various inorganic salts, ethanol. | Inorganic salts (e.g., NaCl). |

| Safety Concerns | Diazonium salts can be explosive if isolated or allowed to warm. | Reagents like H₂S (if generated from Na₂S) are highly toxic and odorous. |

| Green Chemistry Aspect | Poor atom economy; generation of multiple byproducts. | Potentially higher atom economy if direct substitution is efficient; avoids unstable intermediates. |

| Overall Efficiency | Generally reliable and high-yielding if conditions are optimized. | Can be high-yielding but may suffer from catalyst costs or harsh conditions. |

Chemical Reactivity and Mechanistic Investigations of 2 Mercapto 3 Nitrobenzoic Acid

Reactions Involving the Thiol Moiety (-SH)

The thiol group (-SH) in 2-mercapto-3-nitrobenzoic acid is a key center of reactivity, participating in oxidation, nucleophilic, and metal-coordination reactions.

Oxidation Pathways and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond. This reaction results in the synthesis of 2,2'-dithiobis(3-nitrobenzoic acid). This oxidative dimerization is a common reaction for thiols and can be achieved using various oxidizing agents. google.comhimedialabs.com For instance, the oxidation of 2-mercaptobenzothiazole (B37678) to 2,2'-dithiobis(benzothiazole) (B116540) can be accomplished using bromate (B103136) salts in an acidic aqueous medium. google.com A similar principle applies to the oxidation of this compound.

The disulfide, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is a well-known compound used for quantifying thiol groups. sigmaaldrich.com The reaction of DTNB with a thiol-containing compound releases the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a characteristic intense yellow color with an absorbance maximum at 412 nm. sigmaaldrich.com The formation of 2-nitro-5-thiobenzoate can be achieved through the reduction of 5,5′-dithiobis-(2-nitrobenzoic acid). nih.gov

Nucleophilic Substitution and Addition Reactions

The thiol group is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions. One of the notable reactions is the Michael addition, where the thiolate anion adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction, also known as conjugate addition, is a valuable method for forming carbon-sulfur bonds. wikipedia.orgresearchgate.net The reaction involves the addition of a nucleophile, such as a thiol, to the β-carbon of an α,β-unsaturated acceptor. youtube.com

The general mechanism for a Michael reaction involves the formation of a nucleophile (in this case, a thiolate from the deprotonation of the thiol), which then attacks the β-carbon of an electrophilic alkene. masterorganicchemistry.com This leads to the formation of a new single bond and the breaking of the carbon-carbon π-bond. masterorganicchemistry.com

Interactions with Metal Ions and Complexation Chemistry

The thiol and carboxylate groups of this compound can coordinate with metal ions to form stable complexes. nih.govchemimpex.com Nitrobenzoic acids and their derivatives are known to form coordination compounds with various metals. nih.gov The carboxylate group, in particular, exhibits diverse coordination modes. nih.gov The presence of the nitro group can also influence the electronic properties and biological activity of the resulting metal complexes. nih.gov For instance, silver(I) complexes with 2-nitrobenzoic acid have been synthesized and studied. nih.gov

Reactions of the Carboxyl Group (-COOH)

The carboxylic acid functionality of this compound is another site for chemical modification, primarily through esterification and amidation reactions.

Esterification Reactions and Derivatives Synthesis

Esterification of the carboxylic acid group is a common transformation. chemimpex.com The Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. truman.eduyoutube.com For example, 3-nitrobenzoic acid can be converted to its methyl ester, methyl 3-nitrobenzoate, using this method. truman.edu The reaction is an equilibrium process, and the removal of water can drive the reaction towards the product. truman.edu

Various reagents and conditions can be employed for esterification. For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) has been used as a dehydrating agent in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine to synthesize esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org Another method involves the use of an entraining liquid with a boiling point above 100°C to facilitate the removal of water via azeotropic distillation. google.com

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 3-nitrobenzoate | - | truman.edu |

| Carboxylic acids | Alcohols, 2-methyl-6-nitrobenzoic anhydride, triethylamine, DMAP | Carboxylic esters | Excellent | organic-chemistry.org |

| Nitrobenzoic acid | Glycerol, Acid catalyst, Toluene/Chlorobenzene | Glycerol mono-nitrobenzoate | >90% | google.com |

| 4-Amino-3-nitrobenzoic acid | Methanol, Reflux | 4-Amino-3-nitrobenzoic acid methyl ester | Workable | bond.edu.au |

Amidation and Peptide Coupling Reactions

The carboxyl group of this compound can be converted to an amide through reaction with an amine. This is a type of nucleophilic acyl substitution reaction. openstax.orgyoutube.com The formation of an amide bond, also known as a peptide bond in the context of protein synthesis, is a fundamental reaction in organic chemistry. omicsonline.orgbachem.com

The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. omicsonline.orguniurb.it Various peptide coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and racemization. uni-kiel.desigmaaldrich.com These reagents often convert the carboxylic acid into a more reactive species, such as an active ester. sigmaaldrich.com For example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to couple thiosalicylic acid with amino amides. nih.gov The covalent attachment of 2-mercaptobenzoic acid to chitosan (B1678972) has been achieved using ethyl(dimethylaminopropyl)carbodiimide as a coupling agent. researchgate.net

| Coupling Reagent/Method | Description | Reference |

| HBTU/DIEA in DMF | Used for coupling thiosalicylic acid with amino amides. | nih.gov |

| Ethyl(dimethylaminopropyl)carbodiimide | Mediates the covalent attachment between the primary amino groups of chitosan and the carboxylic acid groups of 2-mercaptobenzoic acid. | researchgate.net |

| Carbodiimides (e.g., DCC, DIC) | Widely used for peptide bond formation, though DCC can produce an insoluble byproduct. | bachem.com |

| Phosphonium and Aminium salts (e.g., BOP, PyBOP, HBTU, HATU) | In-situ activating reagents that provide fast reactions and are generally free of side reactions. | sigmaaldrich.com |

Transformations of the Nitro Group (-NO2)

The nitro group is a dominant feature of the molecule's reactive landscape, primarily due to its strong electron-withdrawing nature. This characteristic makes it a key participant in reduction and electron transfer reactions.

Reduction Pathways to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental reaction for this class of compounds, often serving as a pathway to synthesize derivatives with different biological or chemical properties. This reduction involves the formal addition of hydrogen atoms across the nitrogen-oxygen bonds, ultimately yielding an amine and water.

The general transformation can be represented as: R-NO₂ + 6[H] → R-NH₂ + 2H₂O

This process is central to creating derivatives such as 3-amino-2-mercaptobenzoic acid, which are valuable in the synthesis of other complex molecules like benzothiazoles. google.com A patent for the synthesis of related compounds highlights the utility of this reduction in producing key intermediates. google.com

Table 1: Generalised Nitro to Amine Reduction

| Starting Functional Group | Product Functional Group | General Reagents | Significance |

|---|---|---|---|

| Nitro (-NO₂) | Amino (-NH₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., Sn/HCl, Fe/HCl), Hydrides | Synthesis of amino-aromatic compounds, key step in creating building blocks for pharmaceuticals and materials. google.comgoogle.com |

Role in Electron Transfer Processes

The nitro group is a powerful electron-withdrawing group, which significantly lowers the electron density of the aromatic ring. This property makes this compound a potential candidate for participating in electron transfer (ET) reactions. The nitro group can act as an electron acceptor, a process that can be studied using various spectroscopic techniques.

Research on other nitro-containing molecules and radicals demonstrates that electron transfer kinetics can be measured by monitoring the interaction with a photo-oxidizing agent, such as a ruthenium complex. researchgate.net Techniques like time-resolved electron paramagnetic resonance (EPR) and optical spectroscopy are employed to characterize these processes, differentiating the transfer rates and mechanisms. researchgate.net The presence of the nitro group on the aromatic ring facilitates the acceptance of an electron to form a radical anion, a key step in many single-electron transfer (SET) mechanisms.

Table 2: Features of the Nitro Group in Electron Transfer

| Property | Description | Consequence |

|---|---|---|

| Strong Inductive Effect | The high electronegativity of nitrogen and oxygen atoms pulls electron density from the ring. | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. |

| Resonance Delocalization | The nitro group can delocalize a negative charge through resonance structures upon accepting an electron. | Stabilizes the resulting radical anion intermediate, favoring the electron transfer process. |

| Reversible Redox Potential | Can undergo reversible one-electron reduction, a property observed in related compounds. researchgate.net | Allows the molecule to act as a redox mediator in certain chemical or biological systems. |

Aromatic Substitution Patterns and Regioselectivity

Further substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents: the carboxylic acid (-COOH), the mercapto (-SH), and the nitro (-NO₂) groups. The outcome of an electrophilic aromatic substitution reaction depends on the balance between the activating/deactivating and directing properties of these groups. libretexts.orgyoutube.com

-SH (Mercapto/Thiol): An activating group and an ortho, para-director due to the ability of sulfur's lone pairs to donate electron density to the ring through resonance. libretexts.org

-COOH (Carboxylic Acid): A deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring. youtube.com

-NO₂ (Nitro): A strong deactivating group and a meta-director due to both inductive and resonance effects that strongly withdraw electron density. youtube.com

The available positions for substitution are C4, C5, and C6. The directing effects of the existing groups on these positions are conflicting. The activating -SH group directs incoming electrophiles to positions C4 (ortho) and C6 (para). The deactivating -NO₂ and -COOH groups direct to position C5 (meta to both). Generally, activating groups control the regioselectivity; therefore, substitution is most likely to occur at the positions activated by the mercapto group, particularly C6, which is para to the -SH group and less sterically hindered than C4. libretexts.org

Conversely, the electron-deficient nature of the ring, enhanced by the nitro and carboxyl groups, makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.comrsc.org

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -COOH (at C1) | Deactivating, Electron-Withdrawing | meta-Director | C5 |

| -SH (at C2) | Activating, Electron-Donating (Resonance) | ortho, para-Director | C4, C6 |

| -NO₂ (at C3) | Strongly Deactivating, Electron-Withdrawing | meta-Director | C5 |

Kinetic and Mechanistic Studies of Key Transformations

Understanding the reaction pathways and rates of transformations involving this compound requires detailed kinetic and mechanistic investigations. Such studies on related nitroaromatic compounds provide a framework for the methodologies that can be applied.

For the reduction of the nitro group or substitution reactions, kinetic studies can determine the reaction order and rate law. For instance, studies on similar reactions have revealed second-order rate laws. nih.gov Mechanistic investigations often involve a combination of experimental techniques and computational chemistry. nih.govmdpi.com

Methodologies for Mechanistic Investigation:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, map potential energy surfaces, and characterize the structures of transition states and intermediates. nih.govmdpi.com This provides insight into the activation energies and helps rationalize the observed regioselectivity. nih.govpatonlab.com

Kinetic Isotope Effects (KIEs): Measuring changes in reaction rates upon isotopic substitution (e.g., using ¹³C at natural abundance) can pinpoint the atoms involved in bond-breaking and bond-forming events in the rate-determining step. nih.gov

Solvent and pH Effects: The kinetics of reactions involving charged or polar intermediates are often sensitive to the solvent and pH. Studying how reaction rates change with solvent polarity or acidity can elucidate the nature of the transition state and the involvement of proton transfer steps. researchgate.netrsc.org For example, the reactivity of nucleophiles can be influenced by the presence of ion pairs or hydrogen bonding with the solvent. rsc.org

Table 4: Methods for Kinetic and Mechanistic Analysis

| Method | Information Gained | Example Application |

|---|---|---|

| Reaction Rate Monitoring | Determination of rate law, reaction order, and rate constants. | Confirming a second-order process in a substitution reaction. nih.gov |

| DFT Calculations | Energy profiles, transition state geometries, activation barriers. mdpi.com | Explaining the preference for one regioisomer over another by comparing transition state energies. nih.govpatonlab.com |

| Kinetic Isotope Effect (KIE) | Identification of the rate-limiting step and bond changes within it. nih.gov | Verifying C-N bond formation as part of the slow step in an addition reaction. |

| Solvent/Counter-ion Studies | Role of solvent and ion-pairing in stabilizing transition states. rsc.org | Observing rate enhancement due to interaction of a cation with the nitro group. rsc.org |

Theoretical and Computational Chemistry Studies of 2 Mercapto 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and energy levels within a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying substituted benzoic acids. For molecules like the isomers of mercaptobenzoic acid and nitrobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to predict molecular structures and vibrational spectra. nih.govdaneshyari.com

Experimental and theoretical charge density analyses on isomers of mercaptobenzoic acid have been performed to quantify hydrogen bonding and other weak interactions. researchgate.net For instance, in a study on 4-methyl-3-nitrobenzoic acid, DFT was used to compute the optimized geometry, including bond lengths and angles. scirp.org The calculations revealed that the ipso C2-C3-C4 bond angle, where the electron-withdrawing nitro group is attached, is greater than the ideal 120° of sp² hybridization, a finding consistent with experimental X-ray crystallography data for other nitrobenzene (B124822) derivatives. scirp.org These studies provide a robust framework for predicting the geometry of 2-mercapto-3-nitrobenzoic acid, where the electronic effects of the three substituents collectively influence the ring geometry.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for Analogous Compounds This table presents data from related molecules to illustrate typical DFT outputs.

| Parameter | 4-Methyl-3-nitrobenzoic Acid (B3LYP/6-311++G) scirp.org | Nitrobenzene (Regression Analysis) scirp.org |

|---|---|---|

| Bond Angles (°) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

For related compounds like 4-mercaptobenzoic acid, the HOMO-LUMO gap has been calculated using DFT at the B3LYP/6-311++G(∗∗) level. nih.gov The analysis of frontier orbitals for nitrobenzene shows how the benzene (B151609) ring orbitals interact with the nitro group's antibonding orbitals. researchgate.net In a cocrystal of ethenzamide and 2-nitrobenzoic acid, electronic parameters derived from FMO analysis, such as chemical potential (χ), hardness (η), and electrophilicity (ω), were calculated to understand chemical reactivity. researchgate.net These approaches can be directly applied to this compound to predict its reactivity profile, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Electronic Properties from FMO Analysis for an Analogous System (EA-NBA Cocrystal) This table shows calculated electronic parameters for a cocrystal involving 2-nitrobenzoic acid to demonstrate the application of FMO theory.

| Parameter | Value (eV) researchgate.net |

|---|---|

| HOMO Energy | -8.65 |

| LUMO Energy | -1.41 |

| Energy Gap (η) | 3.64 |

| Chemical Potential (χ) | -5.03 |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, where colors indicate regions of negative (electron-rich) and positive (electron-poor) potential. wuxiapptec.comwalisongo.ac.idchegg.com

Studies on mercaptobenzoic acid isomers have utilized MEP maps to identify regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For 4-mercaptobenzoic acid, MEP calculations suggested the presence of two hydrogen bond donors and three acceptors. nih.gov An MEP map of 2-mercaptobenzoic acid clearly visualizes the charge landscape. researchgate.net In these maps, red areas signify electron-rich regions, like the oxygen atoms of the carboxyl group, while blue areas denote electron-deficient regions, such as the acidic hydrogens. researchgate.net For this compound, an MEP map would reveal the combined electronic influence of the carboxyl, nitro, and mercapto groups, highlighting the most acidic protons and sites prone to intermolecular hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations track the movement of atoms over time, providing a movie of molecular behavior. unimi.itbiorxiv.org This is crucial for understanding the conformational flexibility and non-covalent interactions of molecules like this compound.

MD simulations have been used to study the aggregation and interaction of benzoic acid in various environments. unimi.itnih.govrsc.org In one study, simulations explored the stability of protein-benzoic acid complexes, using analyses like the root-mean-square deviation (RMSD) to confirm the stability and compactness of the complexes. nih.gov A low and stable RMSD value over the simulation time indicates that the system has reached equilibrium. nih.gov For a cocrystal of ethenzamide and 2-nitrobenzoic acid, MD simulations were performed to assess the stability of the complex, with RMSD values indicating that the complex remained stable throughout the simulation. researchgate.net Such simulations on this compound could reveal its preferred conformations, how it interacts with solvent molecules, and its propensity to form dimers or other aggregates through hydrogen bonding involving its carboxyl and thiol groups.

Computational Prediction of Spectroscopic Parameters for Research Interpretation

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data like infrared (IR) and Raman spectra. By calculating vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions. ethz.ch

DFT calculations have been successfully used to predict the IR and Raman spectra for molecules like 4-mercaptobenzoic acid and 4-methyl-3-nitrobenzoic acid. nih.govscirp.org In these studies, the calculated vibrational frequencies, often scaled to correct for anharmonicity and other systematic errors, show good agreement with experimental values. scirp.orgscirp.org This allows for a detailed assignment of vibrational modes, such as the stretching and bending of C-H, O-H, S-H, and C=O bonds. scirp.org For this compound, theoretical spectra would be invaluable for identifying its characteristic peaks and understanding how its vibrational modes are influenced by intra- and intermolecular interactions.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound (4-Methyl-3-nitrobenzoic Acid) This table provides a sample of data comparing observed and DFT-calculated vibrational frequencies to show the accuracy of the method.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) scirp.org | Experimental FT-Raman (cm⁻¹) scirp.org | Calculated (Scaled) (cm⁻¹) scirp.org |

|---|---|---|---|

| O-H Stretch | - | 3085 | 3088 |

| C=O Stretch | 1701 | 1701 | 1705 |

| NO₂ Symmetric Stretch | 1358 | 1357 | 1359 |

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) is a theoretical framework used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants pass through a high-energy "transition state" on their way to becoming products. wikipedia.org Computational chemistry can locate the geometry and energy of these transition states, providing a detailed picture of the reaction pathway and its energetic barriers (activation energy).

TST has been applied to study various reactions, including cycloadditions involving nitrones and the reactions of benzoic acid with atmospheric radicals. researchgate.netnih.govscielo.org.mx For example, in the reaction of benzoic acid with OH radicals, DFT calculations identified the transition states for both hydrogen abstraction and addition pathways, determining the respective energy barriers. nih.gov For a molecule like this compound, TST could be used to explore various potential reactions, such as esterification at the carboxyl group, oxidation of the thiol group, or nucleophilic aromatic substitution influenced by the nitro group. By calculating the activation energies for different competing pathways, this approach can predict the most likely reaction products under given conditions. scielo.org.mx

Studies on Intermolecular Interactions and Self-Assembly Propensities

Potential intermolecular interactions for this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The thiol group can also act as a weaker hydrogen bond donor (S-H). The nitro group provides additional hydrogen bond acceptor sites (O=N=O). These functionalities could lead to the formation of dimeric structures, catemeric chains, or more complex three-dimensional networks.

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions, further stabilizing the solid-state structure. The electron-withdrawing nature of the nitro group and the electron-donating potential of the thiol group could influence the geometry and strength of these interactions.

To fully understand the intermolecular interactions and self-assembly of this compound, detailed computational studies employing methods such as Density Functional Theory (DFT) would be required. Such studies could provide valuable data on:

Optimized Geometries of Dimers and Clusters: Calculation of the most stable arrangements of multiple molecules.

Interaction Energies: Quantification of the strength of the various intermolecular forces.

Topological Analysis of Electron Density: Using tools like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the chemical bonds and non-covalent interactions.

Experimental validation through techniques like X-ray crystallography would be essential to confirm the computationally predicted structures and self-assembly motifs.

Without specific research data, any detailed discussion or data table regarding the intermolecular interactions and self-assembly of this compound would be purely speculative. Future research in this area would be highly valuable for the fields of crystal engineering, materials science, and drug design.

Applications of 2 Mercapto 3 Nitrobenzoic Acid in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

2-Mercapto-3-nitrobenzoic acid serves as a highly versatile precursor in multi-step organic synthesis. The presence of three distinct functional groups—thiol (-SH), carboxylic acid (-COOH), and nitro (-NO₂)—offers multiple reaction sites that can be addressed selectively. The nitro group, in particular, is a key functional handle; its reduction to an amine introduces a new nucleophilic center, substantially broadening the synthetic possibilities. nih.gov This transformation is a gateway to a wide array of derivatives, as the resulting 2-mercapto-3-aminobenzoic acid can undergo further reactions.

The strategic placement of these groups on the benzene (B151609) ring allows for the construction of sterically hindered and electronically complex molecules. Synthetic chemists can exploit the differential reactivity of the thiol and carboxylic acid groups for sequential modifications, while the nitro group can be carried through several synthetic steps before its transformation into an amine or other functionalities. nih.gov This makes the compound a valuable starting material for creating libraries of substituted aromatic compounds for various screening purposes. Nitro compounds are recognized as convenient and versatile reagents that are integral to modern organic synthesis. nih.gov

Precursor in Heterocyclic Compound Synthesis

The true synthetic prowess of this compound is particularly evident in the synthesis of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. After the reduction of the nitro group to an amine, the resulting ortho-substituted aminothiophenol derivative becomes an ideal precursor for condensation and cyclization reactions.

For instance, the adjacent amino and thiol groups can react with a variety of one-carbon synthons (like phosgene, carbon disulfide, or cyanogen (B1215507) bromide) to form fused five-membered heterocyclic rings, such as benzothiazoles. orgsyn.org Similarly, reaction with aldehydes or ketones can lead to the formation of benzothiazolines. The presence of the carboxylic acid group adds another layer of complexity and potential, allowing for the formation of more elaborate fused systems, such as thiazino-benzoic acids or other polycyclic aromatic systems with integrated heteroatoms. The synthesis of heterocyclic compounds from precursors like 2-mercaptobenzoxazole (B50546) often involves reactions with reagents such as hydrazine (B178648) hydrate, chloroacetic acid, or phenyl isothiocyanate to build various ring systems like triazoles and thiazolidinones. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, this compound functions as a multidentate ligand, capable of binding to metal ions through its carboxylate and thiol groups. The carboxylate group is particularly versatile, exhibiting various coordination modes (e.g., monodentate, bidentate chelating, bidentate bridging), which allows for the formation of diverse structural architectures, from discrete molecular complexes to extended coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov

The synthesis of metal complexes and coordination polymers using this compound typically involves reacting the ligand with a suitable metal salt in a solvent system. Common synthetic techniques include solvent evaporation, diffusion, and hydro(solvo)thermal methods. rsc.org Hydrothermal and solvothermal synthesis, where reactions are carried out in a sealed vessel at elevated temperatures and pressures, are particularly effective for producing crystalline, high-dimensional structures like MOFs. rsc.org

The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can direct the assembly process towards specific architectures. rsc.org For example, the reaction of a related ligand, N-salicylidene-2-amino-5-chlorobenzoic acid, with manganese(II/III) sources has been used to create one-dimensional coordination polymers. scilit.com This "metal complex as ligand" strategy highlights how pre-formed metal-ligand units can be used as building blocks for more complex structures. scilit.com The final structure can range from simple mononuclear complexes to intricate 2D layers or 3D frameworks with porous characteristics. rsc.org

| Synthesis Method | Description | Typical Outcome | Reference |

|---|---|---|---|

| Solvent Evaporation | The ligand and metal salt are dissolved in a solvent, which is then allowed to evaporate slowly, leading to crystallization. | Discrete metal complexes or simple coordination polymers. | rsc.org |

| Hydro(solvo)thermal | The reaction is conducted in a sealed vessel using water or an organic solvent at temperatures above the boiling point. | Crystalline, often high-dimensional, coordination polymers and MOFs. | rsc.orgrsc.org |

| Diffusion | Solutions of the ligand and metal salt are carefully layered, allowing slow diffusion and crystal growth at the interface. | High-quality single crystals for diffraction studies. | rsc.org |

Through X-ray crystallography, researchers can visualize how the 2-mercapto-3-nitrobenzoate ligand bridges multiple metal centers to form extended networks. It also reveals the topology of the framework, the size and shape of any pores or channels, and the nature of intermolecular interactions, such as hydrogen bonding, which contribute to the stability of the supramolecular structure. researchgate.netnih.gov The table below shows representative crystal data for the related compound 2-amino-3-nitrobenzoic acid, illustrating the type of information obtained from a crystallographic study. nih.gov

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Chemical Formula | C₇H₆N₂O₄ | Crystal System | Monoclinic |

| Molecular Weight | 182.14 | Space Group | P2₁/c |

| a (Å) | 9.0231 (3) | α (°) | 90 |

| b (Å) | 7.4338 (2) | β (°) | 92.114 (1) |

| c (Å) | 11.0392 (4) | γ (°) | 90 |

| Volume (ų) | 739.96 (4) | Z | 4 |

Application in Nanomaterials Synthesis (e.g., as a capping agent for silver nanoclusters)

In nanomaterials science, thiol-containing molecules are widely used as capping or stabilizing agents for metal nanoparticles and nanoclusters due to the strong affinity of sulfur for metal surfaces. This compound is well-suited for this role. The thiol group provides a robust anchor to the nanoparticle surface, preventing aggregation and controlling particle growth.

A notable example involves the use of the isomeric 5-mercapto-2-nitrobenzoic acid (MNBA) to stabilize silver nanoclusters (AgNCs). acs.orgacs.org In this application, the MNBA ligands form a protective shell around a core of silver atoms. acs.org The carboxylic acid and nitro groups exposed on the surface of the nanocluster dictate its properties, such as solubility, surface charge, and reactivity. The resulting MNBA-coated AgNCs were found to have a negative surface charge and demonstrated significant antibacterial activity. acs.orgacs.org This approach highlights how the ligand not only stabilizes the nanomaterial but also imparts specific functionalities. The principles observed with MNBA are directly applicable to this compound, which can similarly be used to create functionalized, stable metal nanoclusters for applications in catalysis, sensing, and nanomedicine.

| Finding | Detail | Reference |

|---|---|---|

| Stabilization Mechanism | The ligand (5-mercapto-2-nitrobenzoic acid) binds to the silver nanocluster core via its thiol group. | acs.org |

| Surface Properties | The coated nanoclusters are negatively charged due to the deprotonated carboxylic acid groups on the surface. | acs.org |

| Enhanced Bioactivity | The ligand-coated silver nanoclusters showed significantly higher anti-gonococcal activity compared to silver nitrate (B79036) and some standard antibiotics. | acs.orgacs.org |

| Low Cytotoxicity | The nanoclusters showed minimal toxicity to mammalian cells at effective antibacterial concentrations. | acs.org |

Utilization in Catalysis and Photoredox Systems

The application of this compound and its derivatives in catalysis is an emerging area of interest. Metal complexes derived from this ligand are potential candidates for catalytic applications, where the metal center acts as the primary catalytic site, and the ligand framework can be tuned to optimize activity and selectivity.

Furthermore, the nitroaromatic system introduces the potential for use in photoredox catalysis. beilstein-journals.org Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, activating organic molecules for unique transformations under mild conditions. sigmaaldrich.com Nitroarenes can act as electron acceptors in such systems. A complex incorporating this compound could potentially participate in a photoredox cycle, where the nitro group is reversibly reduced and oxidized, or it could be part of a dual catalytic system that combines a photoredox catalyst with a Lewis acid. sigmaaldrich.com The development of such systems could enable novel chemical reactions, for example, in the functionalization of alkenes and arenes or in the synthesis of complex carbocycles. beilstein-journals.orgsigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular map of 2-Mercapto-3-nitrobenzoic acid can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicity) are dictated by the electronic effects of the carboxyl, nitro, and mercapto substituents. The acidic protons of the carboxylic acid (-COOH) and thiol (-SH) groups would typically appear as broad singlets that can be confirmed by their disappearance upon deuterium (B1214612) exchange (D₂O shake).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven unique carbon signals are anticipated. The carbon atom of the carboxyl group (-COOH) is expected to resonate at a significantly downfield chemical shift. The six aromatic carbons will have distinct shifts influenced by the attached functional groups, with the carbons bearing the nitro and mercapto groups being clearly identifiable.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxyl Proton | ¹H | 12.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |

| Thiol Proton | ¹H | 3.0 - 4.5 | Broad Singlet | Position can vary; exchangeable with D₂O. |

| Aromatic Protons | ¹H | 7.2 - 8.5 | Doublet, Triplet | Specific shifts and coupling constants depend on the precise electronic environment. |

| Carboxyl Carbon | ¹³C | 165 - 175 | Singlet | Characteristic downfield shift for carboxylic acids. |

| Aromatic C-NO₂ | ¹³C | 145 - 155 | Singlet | Deshielded by the electron-withdrawing nitro group. |

| Aromatic C-SH | ¹³C | 125 - 140 | Singlet | Shift influenced by the mercapto group. |

| Aromatic C-H | ¹³C | 120 - 135 | Doublet | Shifts for protonated carbons. |

| Aromatic C-COOH | ¹³C | 130 - 140 | Singlet | Quaternary carbon attached to the carboxyl group. |

To definitively assign the signals from ¹H and ¹³C NMR and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, allowing for the establishment of their connectivity and relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for unambiguously assigning which proton is attached to which carbon in the aromatic ring, cross-referencing the data from the 1D spectra. emerypharma.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands confirming its structure. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. chegg.com The carbonyl (C=O) stretch of the carboxyl group would appear as a strong, sharp peak around 1700 cm⁻¹. The nitro group (NO₂) gives rise to two distinct, strong absorptions: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The thiol (S-H) stretch is often weak and appears in the 2550-2600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman, the symmetric stretch of the nitro group and the S-H stretch often produce more intense signals than in IR, aiding in their confirmation. Aromatic ring vibrations also give characteristic signals in both spectra.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad | Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong | Medium |

| Nitro | N-O asymmetric stretch | 1520 - 1560 | Strong | Medium |

| Nitro | N-O symmetric stretch | 1340 - 1380 | Strong | Strong |

| Thiol | S-H stretch | 2550 - 2600 | Weak | Medium-Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For this compound (C₇H₅NO₄S), the nominal molecular weight is 199 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS would be able to confirm the formula C₇H₅NO₄S by matching the experimentally measured mass to the calculated theoretical mass, distinguishing it from any other potential structures with the same nominal mass.

Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅NO₄S |

| Calculated Exact Mass | 199.-0045 |

| Expected [M-H]⁻ Ion (m/z) | 197.9967 |

| Expected [M+H]⁺ Ion (m/z) | 199.0041 |

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways.

In the analysis of this compound, the molecular ion (e.g., [M-H]⁻ at m/z 198) would be selected in the first mass analyzer. It would then be fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. Expected fragmentation pathways would include the loss of small, stable neutral molecules such as:

Loss of NO₂ (46 Da)

Loss of CO₂ (44 Da) from the carboxyl group

Loss of H₂O (18 Da)

Derivatives and Analogues of 2 Mercapto 3 Nitrobenzoic Acid: Synthesis and Structure Reactivity Studies

Synthesis and Characterization of Esters and Amides

The synthesis of ester and amide derivatives of 2-mercapto-3-nitrobenzoic acid leverages established organic chemistry protocols, though the presence of the reactive thiol group necessitates careful consideration of reaction conditions to avoid unwanted side reactions, such as disulfide formation. nih.gov

Ester Synthesis: Esters of this compound can be prepared through methods like Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. To prevent oxidation of the thiol group, the reaction may be conducted under an inert atmosphere. Alternatively, the thiol can be temporarily protected, or milder esterification methods using alkyl halides with a non-nucleophilic base can be employed.

Amide Synthesis: Amide synthesis typically requires the activation of the carboxylic acid. Common methods include conversion to an acid chloride or the use of peptide coupling agents. youtube.com A particularly effective approach, adapted from the synthesis of related mercaptobenzoyl amides, involves a one-pot reaction. nih.gov In this method, the carboxylic acid is first reacted with an amine in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIEA) in a solvent like DMF. nih.gov This cleanly forms the amide bond. The free thiol can then be capped in the same pot if desired to prevent disulfide formation during workup and purification. nih.gov General methods for amide synthesis from esters are also well-documented, often requiring catalysis and heat. youtube.comgoogle.com

Characterization: The resulting esters and amides are characterized using a suite of standard analytical techniques. The successful formation of the derivative is confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the presence of protons and carbons corresponding to the newly introduced ester or amide group. bldpharm.com

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester or amide, which will differ from the parent carboxylic acid, and to confirm the persistence of the S-H and NO₂ stretches.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. bldpharm.com

A representative synthetic scheme for the formation of an amide derivative is shown below:

Scheme 1: Amide formation from 2-mercaptobenzoic acid using a coupling agent, a method applicable to this compound. nih.gov

Modifications at the Thiol, Nitro, and Carboxyl Moieties

The three key functional groups of this compound serve as handles for a variety of chemical transformations, enabling the creation of a diverse library of derivatives.

Modifications at the Thiol Moiety: The nucleophilic thiol group is a primary site for modification.

Oxidation: The thiol can be readily oxidized to form a disulfide-bridged dimer, a reaction that can occur spontaneously in the presence of air, particularly during purification. nih.gov Controlled oxidation can be used to intentionally form such dimers.

Alkylation and Acylation: The thiol can be alkylated to form thioethers or acylated to form thioesters. This is often done to protect the thiol group or to introduce new functionalities. nih.gov For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding thioether.

Modifications at the Nitro Moiety: The electron-withdrawing nitro group can be chemically transformed, most commonly through reduction.

Reduction to Amine: The nitro group can be reduced to a primary amine (NH₂) using various reducing agents, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. libretexts.orgnih.gov This transformation dramatically alters the electronic properties of the benzene (B151609) ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This yields 3-amino-2-mercaptobenzoic acid, a valuable synthetic intermediate. google.com

Modifications at the Carboxyl Moiety: The carboxylic acid group is highly versatile for derivatization.

Esterification and Amidation: As detailed in section 7.1, conversion to esters and amides is a primary modification pathway. youtube.comgoogle.com

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com However, care must be taken as LiAlH₄ can also reduce the nitro group, potentially leading to a mixture of products unless reaction conditions are carefully controlled.

Exploration of Isomeric and Related Thionitrobenzoic Acid Structures

The biological and chemical properties of nitroaromatic compounds can be highly dependent on the substitution pattern of the functional groups on the benzene ring. nih.gov Studying the isomers and analogues of this compound provides critical insight into these structure-property relationships.

Key isomers and related structures include:

5-Mercapto-2-nitrobenzoic Acid: This isomer is notably the chromogenic product formed when Ellman's reagent, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols. Its properties are well-characterized due to its importance in biochemical assays for quantifying thiols. It has a strong absorbance at 412 nm.

2-Amino-3-nitrobenzoic Acid: In this analogue, the thiol group is replaced by an amino group. The crystal structure of this compound reveals an approximately planar molecule stabilized by intramolecular hydrogen bonds between the amino and nitro groups. researchgate.net This substitution changes the nucleophilicity and potential coordination chemistry at position 2.

3-Amino-2-mercaptobenzoic Acid: This derivative is formed by the reduction of the nitro group of the parent compound to an amine. google.com The presence of the electron-donating amino group in place of the electron-withdrawing nitro group significantly alters the electronic character and reactivity of the molecule. It serves as a precursor for the synthesis of benzothiazole (B30560) derivatives. google.com

The table below summarizes the key structural differences of these related compounds.

| Compound Name | Structure | Key Difference from this compound |

| This compound |  | Parent Compound |

| 5-Mercapto-2-nitrobenzoic acid |  | Positional Isomer (substituents at C1, C2, C5) drugbank.com |

| 2-Amino-3-nitrobenzoic acid |  | Thiol group at C2 is replaced by an Amino group. researchgate.net |

| 3-Amino-2-mercaptobenzoic acid |  | Nitro group at C3 is replaced by an Amino group. google.com |

Systematic Investigations of Structure-Reactivity and Structure-Property Relationships

Systematic investigations into the structure-reactivity relationships (SRRs) and structure-property relationships (SPRs) of this compound derivatives are crucial for rationally designing molecules with tailored properties. Such studies often involve synthesizing a library of analogues where substituents on the aromatic ring are systematically varied, and then quantifying the effect of these changes on chemical reactivity or physical properties. researchgate.netnih.gov

Methodology: A typical investigation would follow a workflow similar to that used for studying other reactive molecules like 2-sulfonylpyrimidines: researchgate.netsoton.ac.uksoton.ac.uk

Analogue Synthesis: A series of derivatives is synthesized. For example, electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) could be introduced at positions 4, 5, or 6 of the this compound scaffold.

Reactivity Quantification: The reactivity of each analogue is measured in a specific reaction. For instance, the rate of S-alkylation of the thiol group or the rate of amide formation could be determined. High-throughput assays, such as those using DTNB, are often employed to measure thiol reactivity. researchgate.net Kinetic studies using NMR spectroscopy can provide detailed rate constants. soton.ac.uk

Property Measurement: Key physicochemical properties like the acidity constants (pKa) of the thiol and carboxylic acid groups, redox potentials, and solubility are measured.

QSAR Development: The collected data is used to develop Quantitative Structure-Activity Relationships (QSAR). This involves finding mathematical correlations between structural descriptors (like Hammett constants, which describe the electronic effect of substituents) and the observed reactivity or property. nih.gov

Example of a Hypothetical SRR Study: An SRR study could examine how substituents affect the nucleophilicity of the thiol group.

| Derivative (Substituent at C5) | Hammett Constant (σ) | Relative Rate of Thiol Alkylation (k_rel) |

| -OCH₃ (Electron Donating) | -0.27 | > 1 |

| -H (Parent Compound) | 0.00 | 1 |

| -Cl (Electron Withdrawing) | +0.23 | < 1 |

| -CN (Strongly Withdrawing) | +0.66 | << 1 |

This table illustrates the expected trend where electron-donating groups increase the thiol's nucleophilicity and reaction rate, while electron-withdrawing groups decrease it.

These systematic studies allow for the fine-tuning of reactivity over several orders of magnitude, enabling the design of molecules for specific applications, from synthetic building blocks to probes for biological systems. researchgate.netsoton.ac.uk

Biochemical and Supramolecular Interactions in Non Clinical Research

Applications as a Reagent in Biochemical Assays for Thiol Detection

Ellman's reagent is extensively utilized for the detection and quantification of free thiol groups in biological samples. umkc.educaymanchem.com This application is crucial in understanding the roles of thiols in various biological processes. caymanchem.com

Mechanism of Chromophore Formation with Thiols

The foundational principle of thiol detection using Ellman's reagent lies in a thiol-disulfide exchange reaction. nih.gov The disulfide bond in DTNB is highly oxidizing and reacts stoichiometrically with a free thiol group (R-SH). nih.gov This reaction results in the formation of a mixed disulfide (R-S-TNB) and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB). nih.gov

The released TNB, in a solution with a pH above its pKa of 4.5, exists predominantly in its anionic thiolate form, which is a vibrant yellow chromophore. nih.gov The intensity of this yellow color is directly proportional to the amount of thiol present in the sample. researchgate.net It's important to note that if a second thiol molecule is present, it can react with the mixed disulfide, releasing a second TNB molecule. nih.gov Consequently, for every thiol group oxidized, one molecule of TNB is generated. nih.gov

However, the accuracy of this assay can be compromised by certain substances. For instance, cyanide, hydrogen sulfite, and sulfide (B99878) can interfere by causing a nucleophilic substitution of the reagent. psu.edu Additionally, some aldehydes can react with the mercapto compounds, forming less reactive products. psu.edu Nitric oxide (NO) has also been shown to interfere with the assay by reacting with TNB, leading to a decrease in its characteristic absorbance. nih.gov

Spectrophotometric Quantification in Research Settings

The quantification of the released TNB is typically achieved through spectrophotometry. The TNB anion exhibits a strong absorbance at a wavelength of 412 nm, with a high molar absorptivity (extinction coefficient) of approximately 14,150 M⁻¹cm⁻¹ at a neutral pH. nih.govuq.edu.au This allows for the sensitive detection of thiols at micromolar concentrations. rsc.org

The procedure generally involves mixing the sample containing the thiol with a solution of DTNB in a suitable buffer. umkc.edu The absorbance of the resulting solution at 412 nm is then measured using a UV-Vis spectrophotometer. umkc.edu By using a known extinction coefficient, the molar concentration of the thiol in the original sample can be calculated. umkc.edu This method has been successfully applied to quantify thiols in various research contexts, including the analysis of peptides and proteins, as well as thiols bound to solid supports like polystyrene beads. umkc.edursc.org

For more complex biological samples, High-Performance Liquid Chromatography (HPLC) can be coupled with spectrophotometric detection to quantify total thiols and disulfides. researchgate.netnih.gov This method allows for the separation and quantification of TNB and its adducts, providing a more detailed analysis of the thiol content. researchgate.netnih.gov

| Parameter | Value | Reference(s) |

| Analyte | Aliphatic and Aromatic Thiols | rsc.org |

| Reagent | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | nih.govrsc.org |

| Product | 5-mercapto-2-nitrobenzoate (TNB) | nih.govrsc.org |

| Wavelength (λmax) | 412 nm | nih.govuq.edu.au |

| Molar Absorptivity (ε) | 14,150 M⁻¹cm⁻¹ at pH 7.3 | nih.govnih.govuq.edu.au |

| Limit of Detection | 0.41 µmol l⁻¹ | rsc.org |

| Linearity Range | 0 to 41 µmol l⁻¹ | rsc.org |

In Vitro Studies of Interactions with Pure Biological Macromolecules

The reactivity of 2-mercapto-3-nitrobenzoic acid and its disulfide form with biological macromolecules extends beyond simple thiol quantification. These compounds have been employed in in vitro studies to investigate their interactions with proteins and enzymes, providing insights into enzyme mechanisms and regulation.

Enzyme Inhibition Studies in Model Systems

The reaction of Ellman's reagent with the cysteine residues in enzymes can lead to their inactivation. For example, studies with the enzyme papain, which has a critical cysteine residue in its active site, have shown that DTNB reacts stoichiometrically with this thiol group. nih.gov This reaction forms a mixed disulfide, rendering the enzyme catalytically inactive. nih.gov Such studies are valuable for identifying the presence and importance of cysteine residues in enzyme function.

Derivatives of mercapto-benzoic acids have also been synthesized and investigated as potential enzyme inhibitors. For instance, derivatives of ((S)-3-mercapto-2-methylpropanamido)acetic acid have been shown to be potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov These inhibitors act by chelating the zinc ions in the active site of the enzyme. nih.gov

Dephosphorylation of Tyrosine-Phosphorylated Proteins

Protein phosphorylation, particularly on tyrosine residues, is a key mechanism in cellular signaling pathways. wikipedia.org The nitration of tyrosine residues to form 3-nitro-tyrosine is a post-translational modification that can occur under conditions of oxidative stress. biorxiv.orgbiorxiv.org

Research has explored how the nitration of tyrosine residues within proteins can affect their interactions and susceptibility to dephosphorylation. For example, studies on the 14-3-3 proteins, which bind to hundreds of phosphorylated client proteins, have shown that nitration of specific tyrosine residues can significantly alter their function. biorxiv.orgbiorxiv.org Nitration of a tyrosine in the primary binding groove of 14-3-3 was found to prevent the binding of phosphorylated client proteins. biorxiv.orgbiorxiv.org This disruption of binding can expose the client proteins to phosphatases, leading to their dephosphorylation. biorxiv.org This highlights how a modification like nitration can act as a switch to modulate signaling pathways. nih.gov

In other studies, the specificity of phosphatases for phosphorylated amino acids has been investigated. Alkaline phosphatases, for instance, have been shown to dephosphorylate both phosphotyrosine and phosphoserine. nih.gov However, in a competitive environment, these enzymes can exhibit a preference for dephosphorylating phosphotyrosine over phosphoserine. nih.gov

Supramolecular Assembly and Self-Organization Studies

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are fundamental in supramolecular chemistry. rsc.orgnih.gov Carboxylic acids, including derivatives of benzoic acid, are excellent building blocks for creating such assemblies through hydrogen bonding.

Research on 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a structural analogue, demonstrates the formation of two-dimensional honeycomb networks on a silver surface. mpg.de These networks are stabilized by hydrogen bonds between the carboxylic acid groups. mpg.de The structure of these assemblies can be influenced by factors such as temperature, leading to phase transformations into more closely packed arrangements. mpg.de

Similarly, mesitylenetribenzoic acid, another rigid three-connecting benzoic acid derivative, has been shown to self-assemble into complex, interpenetrated network structures in the solid state. researchgate.net The formation of these supramolecular structures is driven by hydrogen bonding between the carboxylic acid groups, sometimes assisted by the presence of ions and crown ethers. researchgate.net These studies showcase the potential of using benzoic acid derivatives to construct intricate and potentially functional supramolecular architectures.

Hydrogen Bonding Networks and π-π Stacking Interactions

The molecular architecture of this compound is rich with functional groups capable of forming extensive non-covalent interactions, which are crucial in molecular recognition and the formation of larger assemblies.

Hydrogen Bonding: The primary sites for hydrogen bonding are the carboxylic acid, the thiol group, and the nitro group.

Carboxylic Acid Dimers: Like most carboxylic acids, this compound is expected to form strong, centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups. This is a highly robust and common supramolecular synthon.

Thiol Interactions: The thiol group (-SH) can act as a hydrogen bond donor. Research on isomers like 2-mercaptobenzoic acid and 3-mercaptobenzoic acid has demonstrated the existence of S-H···S hydrogen bonds, which, while weaker than their oxygen counterparts, play a significant role in the crystal packing. researchgate.netiucr.org In 2-mercaptobenzoic acid, the S-H···S bond is strengthened by an intramolecular S···O chalcogen bond, a feature that might also influence the conformation of this compound. researchgate.netiucr.org

Nitro Group Participation: The oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of interacting with the carboxylic acid proton or the thiol proton of neighboring molecules, further extending the hydrogen-bonding network.

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Supramolecular Structure |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of robust dimers (R²₂(8) synthon) |

| Hydrogen Bond | Thiol (S-H) | Thiol (S) | Formation of S-H···S linkages |

| Hydrogen Bond | Carboxylic Acid (O-H) / Thiol (S-H) | Nitro (O) | Extension of the hydrogen bond network |

| π-π Stacking | Benzene (B151609) Ring (π-system) | Benzene Ring (π-system) | Stabilization of the crystal lattice |

| Chalcogen Bond | Thiol (S) | Nitro (O) / Carbonyl (O) | Potential for intramolecular conformational locking |

Formation of Cocrystals and Inclusion Compounds

Cocrystals: A cocrystal is a multi-component crystal in which all components are solid under ambient conditions and are held together by non-covalent interactions. nih.gov The functional groups of this compound make it a prime candidate for forming cocrystals.

Role of the Carboxylic Acid Group: The carboxylic acid group is a reliable synthon-forming unit, frequently utilized in crystal engineering to form predictable hydrogen bonds with other molecules (coformers), particularly those containing pyridine (B92270) or amide functionalities. nih.gov

Influence of the Nitro Group: Nitrobenzoic acids are well-documented coformers. For instance, 3-nitrobenzoic acid has been shown to form cocrystals with various active pharmaceutical ingredients. nih.govveranova.com The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic proton and the electrostatic potential of the molecule, affecting its interaction with coformers.

Potential Coformers: Based on established principles of crystal engineering, suitable coformers for this compound could include pharmaceutically acceptable compounds with complementary hydrogen bond donors/acceptors, such as nicotinamide, isonicotinamide, or other carboxylic acids. nih.govacs.org